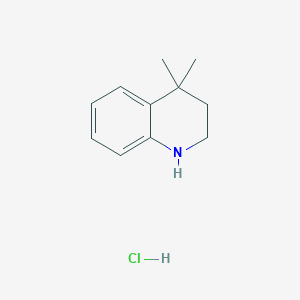

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Beschreibung

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a bicyclic compound featuring a tetrahydroquinoline core with two methyl groups at the 4-position and a hydrochloride salt. Its structure enables diverse pharmacological applications, particularly as a peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist. PPAR agonists are critical in managing metabolic disorders like type-2 diabetes (T2D), as they enhance insulin sensitivity and lipid metabolism . The compound’s scaffold allows structural modifications, such as oxime and acidic head group substitutions, which optimize receptor binding and selectivity .

Eigenschaften

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-quinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-11(2)7-8-12-10-6-4-3-5-9(10)11;/h3-6,12H,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUBVIYKROCGDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=CC=CC=C21)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the hydrogenation of quinoline derivatives under specific conditions. One common method includes the hydrogenation of 4,4-dimethylquinoline using a palladium catalyst under hydrogen gas . The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments helps in achieving high purity and consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: The compound can be further reduced to form fully saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.

Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: N-alkyl or N-acyl tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Diabetes Management

Recent studies have focused on the design of novel agonists for peroxisome proliferator-activated receptors (PPARs), specifically targeting PPARgamma and PPARalpha. 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline serves as a cyclic scaffold in the development of these agonists. The compound has shown promise in enhancing insulin sensitivity and regulating glucose metabolism, making it a potential candidate for treating type 2 diabetes mellitus .

1.2 Neurodegenerative Diseases

The compound's derivatives have been investigated for their ability to inhibit enzymes associated with Alzheimer's disease. For instance, hybrid compounds combining the tetrahydroquinoline structure with dithiocarbamate motifs have been synthesized. These compounds exhibit dual-target inhibition of acetylcholinesterase and monoamine oxidase, which are crucial for managing Alzheimer's symptoms . Notably, some derivatives demonstrated the ability to cross the blood-brain barrier effectively .

1.3 Antioxidant and Anti-inflammatory Properties

Research has indicated that tetrahydroquinoline derivatives possess significant antioxidant properties. They can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases. Moreover, certain derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro .

Synthetic Applications

2.1 Synthetic Methodologies

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline and its derivatives has been explored through various methodologies including domino reactions and cyclization techniques. Recent literature highlights several synthetic approaches that yield high purity and efficiency . These methods not only facilitate the production of tetrahydroquinolines but also allow for structural modifications that enhance biological activity.

| Synthesis Method | Description | Yield |

|---|---|---|

| Domino Reactions | Sequential reactions leading to tetrahydroquinolines | 93%-98% |

| Acid-Catalyzed Cyclization | Cyclization under acidic conditions | Variable |

| Metal-Promoted Processes | Utilization of metal catalysts for ring formation | High yields |

Case Studies

3.1 PPAR Agonist Development

A study aimed at developing selective PPARgamma agonists utilized 4,4-dimethyl-1,2,3,4-tetrahydroquinoline as a scaffold. The resulting compounds showed enhanced selectivity and efficacy in preclinical models of type 2 diabetes .

3.2 Alzheimer’s Disease Research

In another study focusing on Alzheimer's disease treatment, researchers synthesized a series of compounds based on the tetrahydroquinoline structure fused with dithiocarbamate. The most promising candidates demonstrated significant inhibition of cholinesterases and were evaluated for their ability to cross the blood-brain barrier .

Wirkmechanismus

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations in Tetrahydroquinoline Derivatives

Tetrahydroquinoline derivatives exhibit varied biological activities depending on substituent type, position, and electronic properties. Below is a comparative analysis:

Table 1: Key Tetrahydroquinoline Derivatives and Their Properties

QSAR Insights into PPARα/γ Agonism

Quantitative structure-activity relationship (QSAR) models highlight critical descriptors influencing PPARγ binding:

- 4,4-Dimethyl derivative : High contributions from average molecular weight (AMW), maximum positive topological charge (MAXDP), and connectivity indices (X2A). These parameters correlate with enhanced transcriptional activation and binding affinity .

- Hydrogen bond donors (nHDon) and aliphatic ethers (nROR): Present in optimized derivatives, these groups improve receptor-ligand interactions .

Table 2: QSAR Descriptors for PPARγ Activity

Pharmacological Selectivity

- 4,4-Dimethyl derivative : Dual PPARα/γ agonism offers balanced glucose and lipid regulation, unlike selective PPARγ agonists (e.g., rosiglitazone), which pose cardiovascular risks .

- Isoquinoline derivatives (e.g., 6,7-dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride): While structurally similar, the isoquinoline core alters receptor binding profiles, favoring different therapeutic targets .

Biologische Aktivität

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a tetracyclic structure characterized by a quinoline ring system. The presence of two methyl groups at the 4-position enhances its stability and reactivity compared to other tetrahydroquinoline derivatives. This unique substitution pattern contributes to its distinct chemical and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C11H14ClN |

| CAS Number | 1187830-63-2 |

| Solubility | Soluble in water (as hydrochloride) |

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown potential against several bacterial pathogens. Studies suggest that it may inhibit bacterial growth through modulation of enzyme activity .

- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its mechanism may involve the inhibition of specific signaling pathways associated with cell proliferation .

- Neuroprotective Effects : There is emerging evidence that tetrahydroquinoline derivatives can exert neuroprotective effects against neurodegenerative disorders. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes or signaling pathways. This inhibition can lead to altered cellular responses and potentially therapeutic outcomes.

- Receptor Modulation : It may also interact with various receptors in the body, influencing neurotransmission and other physiological processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study :

- Cancer Cell Line Study :

- Neuroprotection Research :

Comparative Analysis

To understand the uniqueness of this compound better, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | Bromine substitution at position 6 | Notable antimicrobial activity |

| N-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | Acetyl group addition | Enhanced reactivity; potential anticancer effects |

| 1,2,3,4-Tetrahydroisoquinoline | Lacks methyl substitutions | Broader range of biological activities but less specific |

Q & A

Q. What are the recommended synthetic methods for preparing 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride with high purity?

Methodological Answer: The synthesis of 4,4-dimethyltetrahydroquinoline derivatives typically involves cyclization strategies using amines and epoxides or alkylation reactions. For example, a bifunctional tetrahydroquinoline derivative can be synthesized via intramolecular cyclization of N-(3-chloro-2-hydroxypropyl) intermediates under controlled heating . Key steps include:

- Alkylation : Introducing methyl groups at the 4-position using methylating agents like methyl iodide in the presence of a base.

- Cyclization : Acid- or base-catalyzed ring closure to form the tetrahydroquinoline core.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer: Critical techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of methyl groups (δ ~1.2–1.5 ppm for CH) and the tetrahydroquinoline backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 208.1332 for CHNCl) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .

Q. What are the optimal storage conditions to maintain the stability of this compound in laboratory settings?

Methodological Answer:

- Temperature : Store at +5°C in airtight, light-resistant containers to prevent degradation .

- Humidity : Use desiccants (e.g., silica gel) to avoid hygroscopic absorption, which can lead to hydrolysis .

- Long-term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to monitor degradation products via HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

- Replicate Studies : Use standardized protocols (e.g., fixed cell lines, consistent IC measurement methods) .

- Orthogonal Assays : Compare results from receptor-binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP inhibition) .

- Impurity Profiling : Analyze batch-to-batch variability using LC-MS to identify bioactive impurities .

Q. What strategies are employed to determine the stereochemical configuration of this compound derivatives?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation, R factor <0.05) .

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column with hexane/isopropanol (90:10) .

- NMR NOE Experiments : Detect spatial proximity of protons to assign stereochemistry .

Q. What computational modeling approaches are utilized to predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model ligand-receptor interactions (e.g., dopamine D receptor binding) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability in aqueous environments (GROMACS, 100-ns trajectories) .

- DFT Calculations : Analyze electronic effects of methyl groups on pKa and redox potential (B3LYP/6-31G* basis set) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.